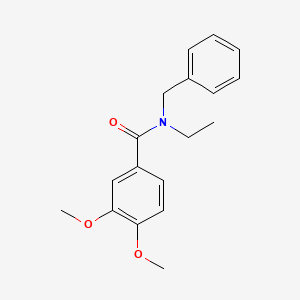
N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It was first synthesized in the 1970s and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
MCPP is a non-selective serotonin receptor agonist, which means it activates multiple serotonin receptors in the brain. It has a higher affinity for the 5-HT2A and 5-HT2C receptors, which are involved in regulating mood, appetite, and thermoregulation. By binding to these receptors, N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide increases the activity of the serotonin system, leading to changes in behavior and physiology.
Biochemical and Physiological Effects:
The effects of N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide on the body are complex and depend on the dose and route of administration. At low doses, N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide has been shown to increase appetite and body temperature in animals and humans. It has also been found to induce anxiety-like behavior in rodents and humans. At higher doses, N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide can cause hallucinations, nausea, and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide in laboratory experiments is its well-established synthesis method and pharmacological properties. It has been extensively studied and is widely available for research purposes. However, one limitation of using N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide is its non-selective agonist activity, which can make it difficult to determine the specific effects of serotonin on behavior and physiology.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide. One area of interest is its potential as a treatment for anxiety disorders. Studies have shown that N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide can induce anxiety-like behavior in rodents and humans, which suggests that it may be a useful tool for studying the neurobiology of anxiety. Another area of interest is its potential as a tool for studying the role of the serotonin system in regulating appetite and thermoregulation. Finally, further research is needed to determine the specific effects of N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide on different serotonin receptors and how these effects contribute to its behavioral and physiological effects.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide involves the reaction of 1-(2-chlorophenyl)piperazine with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide in its hydrochloride salt form. This synthesis method has been well-established and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
MCPP has been extensively studied for its pharmacological properties and has been found to interact with various neurotransmitter systems in the brain. It has been used as a research tool to study the serotonin system, particularly the 5-HT2A and 5-HT2C receptors. N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide has also been used to study the effects of serotonin on appetite, thermoregulation, and anxiety.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-15-6-8-16(9-7-15)12(17)14-11-5-3-2-4-10(11)13/h2-5H,6-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMGIZFWVWHTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-methylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868389.png)

![1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5868404.png)



![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5868431.png)

![N-[3-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5868454.png)



![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5868488.png)